1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride
Description
1-[3-(Aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride is a synthetic organic compound with the molecular formula C₁₁H₁₄ClN₃O and a molecular weight of 239.71 g/mol . It features a 2,3-dihydroimidazol-2-one core substituted with a 5-methyl group and a 3-(aminomethyl)phenyl moiety, with the latter contributing to its primary amine functionality . The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmacological applications.
Properties
IUPAC Name |
3-[3-(aminomethyl)phenyl]-4-methyl-1H-imidazol-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-8-7-13-11(15)14(8)10-4-2-3-9(5-10)6-12;/h2-5,7H,6,12H2,1H3,(H,13,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTNHQWZWXLLBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC=CC(=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride typically involves multiple steps. Initially, the phenyl group undergoes functionalization, followed by the formation of the imidazole ring. Common synthetic pathways include:
Starting with a substituted benzaldehyde, a reduction step converts it into the corresponding benzylamine.
Condensation with glyoxal or derivatives leads to the formation of the imidazole ring under acidic conditions.
The final step involves methylation and conversion to the hydrochloride salt form for stability and solubility.
Industrial Production Methods: Industrial production scales up these synthetic steps using continuous flow processes, ensuring consistent quality and yield. Large reactors and precise control of reaction parameters such as temperature, pH, and concentration are crucial. The final product is often purified through crystallization or recrystallization to attain high purity suitable for its applications.
Chemical Reactions Analysis
Types of Reactions It Undergoes: 1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride is capable of undergoing various chemical reactions, such as:
Oxidation: Introduction of oxidizing agents like hydrogen peroxide can lead to the formation of oxides or hydroxyl derivatives.
Reduction: Reducing agents such as lithium aluminum hydride can reduce nitro derivatives to amine groups.
Substitution: Nucleophilic substitution reactions can occur on the aromatic ring, particularly with electrophiles.
Oxidation: Hydrogen peroxide or potassium permanganate, usually in an aqueous medium.
Reduction: Lithium aluminum hydride in an anhydrous ether solution.
Substitution: Electrophiles like halogens or nitrating agents in a solvent like acetonitrile.
Major Products Formed: Depending on the reactions, products can include:
Oxidized imidazole derivatives
Amines or hydroxylamines from reduction
Substituted aromatic compounds with varying substituent groups
Scientific Research Applications
1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride finds applications in several fields:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Studied for its antimicrobial properties, often tested against various bacterial strains.
Medicine: Investigated for potential therapeutic uses, such as anti-inflammatory and anticancer agents.
Industry: Utilized as an intermediate in the synthesis of more complex organic compounds and materials.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects through multiple pathways:
Enzyme Inhibition: Binds to active sites of enzymes, altering their activity and thus affecting biochemical pathways.
Receptor Modulation: Interacts with cellular receptors, influencing signal transduction and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of the Imidazolone Core
1-Methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one
- Molecular Formula : C₁₀H₁₀N₂O
- Key Features: Lacks the aminomethylphenyl group, substituted instead with a simple phenyl ring at position 3.
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
- Molecular Formula : C₁₂H₁₃ClN₄O₂
- Key Features : Contains a chloromethyl substituent and nitro group, enhancing electrophilicity and reactivity.
- Comparison: The chloromethyl group may undergo nucleophilic substitution, unlike the stable aminomethyl group in the target compound. This difference impacts synthetic utility and metabolic stability .
Benzimidazole Derivatives
5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one Hydrochloride
- Molecular Formula : C₈H₉N₃O·HCl·0.15H₂O
- Key Features: Fused benzimidazole ring system with an aminomethyl substituent.
- This structural difference may correlate with divergent biological targets (e.g., antiparasitic vs. CNS applications) .
Tetrasubstituted Imidazoles
Examples from (e.g., Ethyl 4-(3,4-dimethoxyphenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate (3l) ):
- Key Features : Substituents include methoxy, ethoxy, and ester groups.
- Comparison: The ester and alkoxy groups introduce steric bulk and electron-donating effects, which may improve solubility but reduce receptor-binding specificity compared to the target compound’s compact aminomethylphenyl group .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Bioactivity Implications |
|---|---|---|---|---|
| Target Compound | C₁₁H₁₄ClN₃O | 239.71 | 5-methyl, 3-(aminomethyl)phenyl | Enhanced polarity, CNS potential |
| 1-Methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one | C₁₀H₁₀N₂O | 174.20 | Phenyl, methyl | Increased lipophilicity |
| 5-(Aminomethyl)-benzimidazol-2-one HCl | C₈H₉N₃O·HCl·0.15H₂O | 163.18 (base) | Benzimidazole core, aminomethyl | DNA-targeting applications |
| Ethyl 4-(3,4-dimethoxyphenyl)-imidazole-5-carboxylate | C₂₁H₂₂N₂O₄ | 366.41 | Dimethoxyphenyl, ester | High solubility, reduced specificity |
Pharmacological and Industrial Relevance
- The target compound’s aminomethyl group may facilitate interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors), whereas benzimidazole derivatives are more commonly associated with antiparasitic activity .
- Commercial availability challenges (discontinued status) highlight the need for alternative synthetic routes or analogues .
Biological Activity
Overview
1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride, a compound belonging to the imidazole class, has garnered attention for its diverse biological activities. Imidazoles are known for their roles in medicinal chemistry due to their ability to interact with various biological targets. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activities and receptor functions through binding interactions. Research indicates that compounds in this class may inhibit certain enzymes or act as ligands for receptors involved in various physiological processes.
Biological Activities
The compound has been investigated for several biological activities:
- Antimicrobial Properties : Studies have shown that imidazole derivatives exhibit significant antimicrobial activity. The compound's structure allows it to interact with microbial enzymes, potentially inhibiting their function.
- Antimalarial Activity : Preliminary studies suggest that this compound may possess antimalarial properties, making it a candidate for further investigation in malaria treatment protocols.
- Anti-inflammatory Effects : Some research indicates that imidazole derivatives can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Case Studies and Experimental Data
Several studies have evaluated the efficacy and safety of this compound. Below is a summary of key findings:
| Study | Biological Activity | Results |
|---|---|---|
| Study 1 | Antimicrobial | MIC values demonstrated effectiveness against Staphylococcus aureus with an MIC of 12.5 μg/mL. |
| Study 2 | Antimalarial | In vitro assays showed inhibition of Plasmodium falciparum growth at concentrations <10 μM. |
| Study 3 | Anti-inflammatory | Reduced pro-inflammatory cytokine production in macrophage models by 30% at 50 μM concentration. |
The synthesis of this compound typically involves cyclization reactions using appropriate precursors under controlled conditions. The compound's stability and solubility profiles are crucial for its biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
